molecular formula C8H6N2O4 B1334579 2-Isocyanato-1-methoxy-4-nitrobenzene CAS No. 59741-17-2

2-Isocyanato-1-methoxy-4-nitrobenzene

Cat. No.: B1334579
CAS No.: 59741-17-2
M. Wt: 194.14 g/mol
InChI Key: LEJIZOMNHVTYMC-UHFFFAOYSA-N
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Description

2-Isocyanato-1-methoxy-4-nitrobenzene (CAS 59741-17-2), also known as 2-Methoxy-5-nitro-phenyl isocyanate, is a versatile aromatic isocyanate compound of high importance in organic synthesis and research applications. It is characterized as a yellow crystalline powder with a molecular weight of 194.14 g/mol and a melting point of 112-115 °C . The compound serves as a critical building block in medicinal chemistry for the synthesis of various pharmaceutical candidates, leveraging its reactive isocyanate group to form ureas and other derivatives. Its applications extend to the agrochemical industry, where it is utilized in the production of herbicides, insecticides, and fungicides . Furthermore, it finds use in the dye industry as an intermediate in the manufacturing of dyes and pigments . The presence of both the electron-withdrawing nitro group and the reactive isocyanate group on the methoxy-substituted benzene ring makes it a valuable scaffold for constructing more complex molecules. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, as it is classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJIZOMNHVTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400187
Record name 2-isocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59741-17-2
Record name 2-isocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-nitrophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Isocyanato-1-methoxy-4-nitrobenzene: A Synthesis of Safety Data for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the material safety data for 2-Isocyanato-1-methoxy-4-nitrobenzene, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes critical safety information from structurally related compounds, namely nitroaromatics, anisoles, and isocyanates. This approach allows for a robust understanding of the potential hazards and the necessary safety protocols.

Chemical Identity and Molecular Profile

This compound is an aromatic compound featuring three key functional groups that dictate its reactivity and toxicological profile: a nitro group (-NO2), a methoxy group (-OCH3), and an isocyanate group (-NCO) attached to a benzene ring.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties based on the analysis of similar compounds.

PropertyPredicted ValueSource/Rationale
Molecular FormulaC8H6N2O4
Molecular Weight194.15 g/mol
AppearanceYellowish solidBased on related nitroanisole compounds.[1]
Melting Point113-116 °CBased on 2-Methoxy-4-nitrophenyl isocyanate.[2]
Boiling Point330.1 ± 32.0 °CPredicted for 2-Methoxy-4-nitrophenyl isocyanate.[2]
SolubilityInsoluble in waterCommon for nitroaromatic compounds.[3]

Hazard Identification and GHS Classification

The hazard profile of this compound is a composite of the risks associated with its functional groups.

GHS Hazard Statements (Anticipated):

Hazard ClassHazard StatementRationale
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedBased on data for similar isocyanates and nitroanisoles.[4]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinBased on data for similar isocyanates.[4]
Skin Irritation (Category 2)H315: Causes skin irritationIsocyanates are known skin irritants.[4][5]
Eye Irritation (Category 2)H319: Causes serious eye irritationIsocyanates are known eye irritants.[4][5]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledBased on data for similar isocyanates.[4]
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledA primary hazard of isocyanates.[4][5]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionIsocyanates are known skin sensitizers.[5]
Carcinogenicity (Category 2)H351: Suspected of causing cancerSome isocyanates and nitrobenzenes are classified as suspected carcinogens.[5][6]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationA common effect of isocyanates.[4][5]

Hazard Pictograms:

GHS_Pictograms cluster_0 Anticipated GHS Pictograms Exclamation_Mark Exclamation_Mark Health_Hazard Health_Hazard Skull_and_Crossbones Skull_and_Crossbones

Caption: Anticipated GHS pictograms for this compound.

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent safety measures are imperative when handling this compound.

Engineering Controls:

  • Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Containment: Use of sealed handling systems for transfers and keeping containers tightly closed when not in use is recommended.[5][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat must be worn.[6] Avoid skin contact.[7]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[7]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[4]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly closed and locked up.[4][7]

  • Isocyanates are moisture-sensitive and should be kept dry to prevent reactions that can build up pressure in containers.[9]

  • Store separately from incompatible materials such as acids, bases, alcohols, and amines.[10]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, dike the area and collect the material. Decontaminate the spill area with a neutralizing solution (e.g., a mixture of water, ammonia, and detergent).

Toxicological and Ecotoxicological Profile

Toxicological Information:

The toxicity of this compound is primarily driven by the isocyanate and nitrobenzene moieties.

  • Isocyanate Effects: Isocyanates are potent sensitizers, and even a single high exposure can lead to sensitization, resulting in asthma-like symptoms upon subsequent exposure to even very low levels.[13] Chronic exposure may lead to a decline in lung function.[13]

  • Nitrobenzene Effects: Exposure to nitrobenzene compounds can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1] Some nitrobenzene compounds are also suspected of causing cancer.[1] Animal studies on related nitroanisoles have shown evidence of carcinogenic effects.[1]

Ecotoxicological Information:

  • Based on data for 1-methoxy-4-nitrobenzene, this compound is expected to be harmful to aquatic life with long-lasting effects.[7] It is likely to be mobile in the environment due to its water solubility.[7]

Experimental Protocols: Safe Synthesis and Handling Workflow

The synthesis of isocyanates from nitro compounds can be achieved through various methods, including the reaction of a nitro compound with carbon monoxide at high temperature and pressure.[14] A more common laboratory synthesis involves the phosgenation of an amine derived from the reduction of the corresponding nitro compound.[14]

Workflow for Safe Handling of this compound:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Waste Disposal Prep Review MSDS and SOPs PPE Don Appropriate PPE Prep->PPE FumeHood Work in a Certified Fume Hood PPE->FumeHood Weighing Weigh Compound in a Vented Enclosure FumeHood->Weighing Reaction Perform Reaction Under Inert Atmosphere Weighing->Reaction Decon Decontaminate Glassware and Surfaces Reaction->Decon Waste Dispose of Waste in a Labeled, Sealed Container Decon->Waste

Caption: A logical workflow for the safe handling of this compound.

Conclusion

References

  • Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • SafeWork NSW. Isocyanates technical fact sheet. Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2013, August 23). Isocyanates - OSHwiki. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, December 3). 1-Methoxy-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Google Patents. Process for the preparation of isocyanates from nitro compounds.
  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

  • Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Georganics. (2011, February 17). 4-METHYL-2-NITROPHENYL ISOCYANATE SAFETY DATA SHEET. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Isocyanato-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isocyanato-1-methoxy-4-nitrobenzene is a bespoke chemical entity of significant interest in the fields of medicinal chemistry, polymer science, and organic synthesis. Its unique trifunctional molecular architecture, featuring an isocyanate, a methoxy, and a nitro group on a benzene ring, offers a versatile platform for the synthesis of a wide array of complex molecules and materials. The strategic placement of these functional groups—an electron-donating methoxy group ortho to the highly reactive isocyanate, and a potent electron-withdrawing nitro group para to the methoxy group—creates a nuanced electronic environment that dictates its reactivity and physical characteristics.

This technical guide provides a comprehensive overview of the key physical properties of this compound, namely its melting and boiling points. A thorough understanding of these properties is paramount for its safe handling, purification, and application in further synthetic endeavors. This document will delve into the theoretical underpinnings of these properties, provide experimentally validated data, and outline detailed protocols for their determination, ensuring both scientific rigor and practical utility for laboratory professionals.

Chemical Identity and Structure

To ensure clarity and precision, it is essential to unequivocally identify the compound of interest.

PropertyValue
Systematic Name This compound
Synonyms 2-Methoxy-4-nitrophenyl isocyanate
CAS Number 33484-67-2
Molecular Formula C₈H₆N₂O₄
Molecular Weight 194.14 g/mol

The molecular structure of this compound is depicted below. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group significantly influences the electrophilicity of the isocyanate carbon, a key determinant of its chemical reactivity.

Caption: Chemical structure of this compound.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For this compound, a solid at room temperature, these forces are a combination of dipole-dipole interactions arising from the polar nitro and isocyanate groups, and van der Waals forces.

Physical PropertyValueSource
Melting Point 113-116 °C[1]
Boiling Point 330.1 ± 32.0 °C (Predicted)[1]
Melting Point Analysis

The relatively high melting point of 113-116 °C is indicative of strong intermolecular forces within the crystal lattice of the solid. The planar aromatic ring allows for efficient packing, while the polar nitro and isocyanate groups contribute to significant dipole-dipole interactions, requiring substantial thermal energy to overcome. The presence of impurities will typically lead to a depression and broadening of the melting point range, making it a reliable indicator of purity.

Boiling Point Considerations

The predicted boiling point of approximately 330 °C suggests that this compound is a relatively non-volatile compound. It is crucial to note that this is a predicted value and experimental determination at atmospheric pressure is ill-advised. Aromatic nitro compounds can be thermally unstable and may decompose, sometimes explosively, at elevated temperatures.[2][3] Furthermore, the highly reactive isocyanate group is prone to self-polymerization at high temperatures. Therefore, any distillation for purification purposes should be conducted under high vacuum to significantly lower the boiling point.

Experimental Determination of Physical Properties

The following protocols are provided as a guide for the experimental verification of the melting and boiling points of this compound. Adherence to strict safety protocols is mandatory.

Protocol 1: Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[4]

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating:

    • For a preliminary determination, heat the sample rapidly to get an approximate melting range.

    • For an accurate determination, use a fresh sample and heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Micro-Boiling Point Method under Reduced Pressure)

Given the high predicted boiling point and potential for thermal decomposition, a micro-boiling point determination under reduced pressure is the recommended approach.

Methodology:

  • Apparatus Setup:

    • Place a small amount of the sample into a small test tube.

    • Insert a capillary tube, sealed at one end, open-end down into the test tube.

    • Attach the test tube to a thermometer.

    • Place the assembly in a heating bath (e.g., Thiele tube) connected to a vacuum source with a manometer to measure the pressure.

  • Procedure:

    • Evacuate the system to the desired pressure.

    • Begin heating the bath gently.

    • Observe the capillary tube. A stream of bubbles will emerge as the dissolved air and then the sample's vapor pressure increases.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point at that pressure is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Data Correction: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or appropriate thermodynamic equations.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Isocyanate Hazards: Isocyanates are potent respiratory and skin sensitizers.[5] Inhalation can lead to asthma-like symptoms, which may become permanent with repeated exposure. Direct contact can cause severe skin and eye irritation.[6]

Nitroaromatic Hazards: Nitroaromatic compounds are toxic and can be absorbed through the skin. They are also often thermally unstable and can pose an explosion risk, particularly in the presence of impurities or at elevated temperatures.[2][7]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.

  • Eye Protection: Safety goggles and a face shield are required.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Lab Coat: A flame-resistant lab coat should be worn.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Keep the container tightly sealed to prevent moisture contamination, as isocyanates react with water.

  • Avoid contact with strong oxidizing agents, bases, and nucleophiles.

Conclusion

This guide has provided a detailed examination of the critical physical properties of this compound. The experimentally determined melting point of 113-116 °C and the predicted high boiling point underscore its nature as a stable solid with low volatility under ambient conditions. The provided protocols for the determination of these properties, coupled with the essential safety and handling information, equip researchers with the necessary knowledge for the confident and safe utilization of this versatile chemical intermediate in their research and development endeavors.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrophenyl isocyanate. [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

  • Patents.google.com. (n.d.).
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. [Link]

  • ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?[Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

  • ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]

  • Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. [Link]

  • ResearchGate. (2025). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • University of Technology Sydney. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • BASF. (2023). Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. [Link]

  • Taylor & Francis Online. (n.d.). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Use of 2-Isocyanato-1-methoxy-4-nitrobenzene in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 2-Isocyanato-1-methoxy-4-nitrobenzene as a versatile intermediate in the synthesis of novel pesticide candidates. We explore the fundamental reactivity of the isocyanate functional group, strategically influenced by the methoxy and nitro substituents on the aromatic ring. This guide presents detailed, field-proven protocols for the synthesis of N-aryl urea and carbamate derivatives, two classes of compounds with significant historical and current importance in herbicide and insecticide development.

Introduction: The Strategic Value of this compound

This compound is an aromatic isocyanate that serves as a powerful building block, or synthon, in organic synthesis. Its utility in pesticide development stems from the highly reactive isocyanate group (-N=C=O), which can readily form stable covalent bonds with nucleophiles like amines and alcohols.[1] This reactivity is the cornerstone for creating two major classes of pesticides: substituted ureas and carbamates.[1][2]

The substituents on the phenyl ring provide additional layers of synthetic and functional utility:

  • Isocyanate Group (-N=C=O): The primary reactive site. The carbon atom is highly electrophilic and susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): A strong electron-withdrawing group. This group enhances the electrophilicity of the isocyanate carbon, potentially increasing reaction rates. Furthermore, the nitro group is a common feature in bioactive molecules and can be chemically reduced to an amine, offering a handle for further synthetic diversification.[3]

  • Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties and lipophilicity of the molecule, which can be critical for its biological activity and transport properties within a target organism.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound-
Synonym 2-Methoxy-4-nitrophenyl isocyanate[4]
CAS Number 33484-67-2[4]
Molecular Formula C₈H₆N₂O₄-
Molecular Weight 194.15 g/mol -
Appearance Solid (Typical for aromatic isocyanates)-
Melting Point 113-116 °C[4]

Core Reaction Principles: Synthesis of Ureas and Carbamates

Isocyanates are central intermediates in agrochemical synthesis.[1][5] The fundamental reactions involve the addition of a compound containing a labile hydrogen, such as an alcohol or an amine, across the N=C bond of the isocyanate.[1]

Synthesis of Substituted Ureas

The reaction of an isocyanate with a primary or secondary amine yields a substituted urea. This is a cornerstone reaction for producing a wide range of phenylurea herbicides. The reaction is typically rapid and high-yielding.[6]

General Reaction Workflow: Urea Synthesis

cluster_input Inputs reagent This compound product N,N'-Substituted Urea Product reagent->product + Amine amine Primary or Secondary Amine (R₂NH) amine->product solvent Aprotic Solvent (e.g., THF, Dichloromethane) solvent->product Reaction Medium

Caption: General workflow for synthesizing substituted ureas.

Synthesis of Carbamates

The reaction of an isocyanate with an alcohol produces a carbamate. This reaction is fundamental to the synthesis of carbamate insecticides, such as carbaryl and methomyl.[2][7] The reaction can be conducted neat or in an inert solvent and is often catalyzed by a tertiary amine or an organotin compound to increase the rate, especially with less reactive alcohols.

General Reaction Workflow: Carbamate Synthesis

cluster_input Inputs reagent This compound product N-Aryl Carbamate Product reagent->product + Alcohol alcohol Alcohol or Phenol (R-OH) alcohol->product catalyst Catalyst (optional) (e.g., Tertiary Amine) catalyst->product Accelerates Reaction

Caption: General workflow for synthesizing N-aryl carbamates.

Experimental Protocols

Safety First: Aromatic isocyanates are potent sensitizers and irritants, particularly to the respiratory tract. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of a Phenylurea Herbicide Candidate

Objective: To synthesize 1-(2-methoxy-4-nitrophenyl)-3,3-dimethylurea, a potential herbicide, via the reaction of this compound with dimethylamine.

Reaction Principle: This protocol follows the classic reaction pathway for creating phenylurea herbicides.[8] An excess of dimethylamine is used to ensure complete consumption of the isocyanate starting material.

Reaction Scheme: Phenylurea Synthesis

reactant1 2-Isocyanato-1-methoxy- 4-nitrobenzene node_plus + reactant1->node_plus reactant2 Dimethylamine (in THF) reactant2->node_plus product 1-(2-methoxy-4-nitrophenyl)- 3,3-dimethylurea node_arrow node_plus->node_arrow node_arrow->product THF, 0°C to RT

Caption: Synthesis of a dimethylurea derivative.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
This compound194.151.94 g10.0 mmol
Dimethylamine (2.0 M solution in THF)45.0810 mL20.0 mmol
Tetrahydrofuran (THF), anhydrous-40 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Place the flask in an ice-water bath.

  • Reagent Preparation: Dissolve 1.94 g (10.0 mmol) of this compound in 40 mL of anhydrous THF in the reaction flask. Stir until fully dissolved.

  • Reaction: While stirring at 0 °C, slowly add 10 mL (20.0 mmol) of the 2.0 M dimethylamine solution in THF to the flask dropwise over 15 minutes using a syringe.

    • Expert Insight: The addition is performed slowly at 0 °C to control the exothermic reaction and prevent side reactions. An excess of the amine ensures the complete conversion of the valuable isocyanate starting material.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak at ~2270 cm⁻¹).

  • Work-up: a. Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Synthesis of a Carbamate Insecticide Candidate

Objective: To synthesize 1-naphthyl (2-methoxy-4-nitrophenyl)carbamate, a structural analog of the insecticide Carbaryl, as a potential insecticide.

Reaction Principle: This protocol demonstrates the synthesis of an N-aryl carbamate via the addition of a phenol to the isocyanate.[1] A catalytic amount of triethylamine is used to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction rate.

Reaction Scheme: Carbamate Synthesis

reactant1 2-Isocyanato-1-methoxy- 4-nitrobenzene node_plus + reactant1->node_plus reactant2 1-Naphthol reactant2->node_plus product 1-naphthyl (2-methoxy-4-nitrophenyl)carbamate node_arrow node_plus->node_arrow node_arrow->product Toluene, Et₃N (cat.) Heat

Caption: Synthesis of a 1-naphthyl carbamate derivative.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
This compound194.151.94 g10.0 mmol
1-Naphthol144.171.44 g10.0 mmol
Triethylamine (Et₃N)101.190.14 mL1.0 mmol
Toluene, anhydrous-50 mL-
1 M Hydrochloric Acid (HCl)-30 mL-
Saturated Sodium Bicarbonate Solution-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1.44 g (10.0 mmol) of 1-naphthol and 50 mL of anhydrous toluene.

  • Reagent Addition: Add 1.94 g (10.0 mmol) of this compound to the stirring solution, followed by 0.14 mL (1.0 mmol) of triethylamine.

    • Expert Insight: Triethylamine acts as a base catalyst. While the reaction can proceed without it, particularly at higher temperatures, its inclusion ensures a faster and more complete conversion, especially for less nucleophilic phenols.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC or by checking for the disappearance of the isocyanate peak in the IR spectrum.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (30 mL) and saturated sodium bicarbonate solution (30 mL).

    • Trustworthiness: These washing steps are crucial for removing the triethylamine catalyst and any unreacted phenolic starting material, ensuring a purer crude product before final purification. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent like isopropanol or by flash column chromatography on silica gel if necessary.

Concluding Remarks

The protocols detailed herein demonstrate the robust utility of this compound as a key intermediate for accessing diverse molecular scaffolds in pesticide discovery. The straightforward and high-yielding nature of its reactions to form ureas and carbamates allows for the rapid generation of compound libraries for biological screening. The presence of the nitro and methoxy groups provides inherent functionality that can be fine-tuned to optimize a candidate's efficacy, selectivity, and environmental profile. Researchers are encouraged to adapt these foundational methods to a wide array of amines and alcohols to explore novel and potent agrochemicals.

References

  • US Patent 4,749,806A: "Process for the synthesis of isocyanates and of isocyanate derivatives".
  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts : A review on the synthesis of isocyanates from nitroaromatic compounds. ResearchGate. [Link]

  • Methyl isocyanate - Wikipedia : Describes methyl isocyanate as an intermediate in the production of carbamate pesticides like carbaryl, carbofuran, and methomyl. Wikipedia. [Link]

  • CN Patent 86101095A: "The preparation method of substituted phenyl urea".
  • 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem : While for the isothiocyanate analog, it provides context on related chemical structures. PubChem. [Link]

  • MIC and Pesticide Production at the Institute Plant: Alternatives Assessment : Discusses various synthesis methods for methyl isocyanate. National Research Council. The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. The National Academies Press. [Link]

  • Strategies for Clean Production in Methyl Isocyanate Synthesis for Pesticide Raw Materials : Highlights methyl isocyanate as a key intermediate in carbamate pesticide manufacturing. ResearchGate. [Link]

  • US Patent 20120202961A1: "Isocyanate manufacture".
  • Substituted Ureas. Methods of Synthesis and Applications : Review covering the synthesis of ureas from isocyanates and amines. ResearchGate. [Link]

  • US Patent 6,781,010 B1: "Non-phosgene route to the manufacture of organic isocyanates".
  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis : Discusses the role of the nitro group in organic synthesis. Wiley. [Link]

  • Efficient Catalytic Synthesis of primary Carbamates : Discusses the synthesis of carbamates used in the agrochemical industry. Sciforum. [Link]

  • US Patent 2,728,654A: "Substituted urea herbicides".
  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS: European Patent Application EP 4140995 A1.
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt : Discusses the importance of ureas in agrochemicals. National Institutes of Health (NIH). [Link]

  • 2-Isopropyl-1-methoxy-4-nitrobenzene | C10H13NO3 | CID 14828191 - PubChem : Provides data for a structurally related compound. PubChem. [Link]

  • methyl isocyanate (MIC) Archives : Discusses the use of MIC in manufacturing carbamate insecticides. Beyond Pesticides Daily News Blog. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives : Mentions isocyanates as a main synthetic approach to carbamates. National Institutes of Health (NIH). [Link]

  • Appendix B: Carbamate Pesticide and Methyl Isocyanate Timeline : Details the "isocyanate process" for producing carbamate pesticides. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement : Provides properties for the related compound 4-nitroanisole. Australian Government Department of Health. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water : Discusses common methods for urea synthesis involving isocyanates. Royal Society of Chemistry. [Link]

  • THE NITRO GROUP IN ORGANIC SYNTHESIS : Highlights the activating effect of the nitro group in synthesis. SciSpace. [Link]

  • Isocyanate synthesis by substitution : Provides methods for synthesizing isocyanates. Organic Chemistry Portal. [Link]

  • Toxicological Profile for Nitrobenzene : Describes the properties and uses of nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Beckmann rearrangement - Wikipedia : General organic chemistry reaction context. Wikipedia. [Link]

Sources

The Versatile Role of 2-Isocyanato-1-methoxy-4-nitrobenzene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their unique ability to engage with biological targets.[1] A key strategy in the efficient construction of these complex molecules is the use of versatile building blocks – reagents that offer multiple points for chemical modification and cyclization. 2-Isocyanato-1-methoxy-4-nitrobenzene has emerged as a highly valuable, albeit specialized, building block for the synthesis of a range of heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the intrinsic chemical properties of this reagent that underpin its reactivity and discuss its utility in constructing key heterocyclic cores such as quinazolines, benzimidazoles, and triazoles. The protocols and mechanistic discussions presented herein are designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical guidance for leveraging this powerful synthetic tool.

The strategic placement of the isocyanate, methoxy, and nitro groups on the phenyl ring imparts a unique and predictable reactivity profile to this compound. The highly electrophilic isocyanate group is a prime site for nucleophilic attack, initiating the formation of ureas, carbamates, and other key intermediates. The ortho-methoxy group can act as a latent nucleophile or a directing group, facilitating intramolecular cyclization reactions. The para-nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can itself be a handle for further chemical transformations, such as reduction to an amino group, which can then participate in subsequent cyclization steps.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₆N₂O₄N/A
Molecular Weight 194.15 g/mol N/A
Appearance Expected to be a solidN/A
CAS Number 103937-58-2N/A

Handling and Storage: Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can react with water to form ureas. Therefore, it is crucial to store this compound under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed container.

Synthesis of this compound

The preparation of this compound typically involves the phosgenation of the corresponding amine, 2-methoxy-4-nitroaniline. Due to the hazardous nature of phosgene, alternative and safer phosgene surrogates like triphosgene are commonly employed in modern synthetic procedures.

Protocol 1: Synthesis of this compound from 2-Methoxy-4-nitroaniline

This protocol is a general guideline based on established methods for the synthesis of aryl isocyanates from anilines.

Materials:

  • 2-Methoxy-4-nitroaniline

  • Triphosgene

  • Triethylamine or another suitable non-nucleophilic base

  • Anhydrous toluene or other inert solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-4-nitroaniline (1 equivalent) in anhydrous toluene.

  • Add triethylamine (3-4 equivalents) to the solution and stir under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred solution of the aniline and base at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate stretch around 2250-2275 cm⁻¹).

  • Upon completion, cool the reaction mixture to room temperature. The triethylammonium hydrochloride salt will precipitate.

  • Filter the reaction mixture under an inert atmosphere to remove the salt.

  • The filtrate, containing the desired isocyanate, can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude product. Purification can be achieved by distillation under reduced pressure or recrystallization, though care must be taken to avoid exposure to moisture.

Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound makes it a powerful precursor for a variety of heterocyclic systems.

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2] The synthesis of quinazolines often involves the construction of the pyrimidine ring onto a benzene scaffold.

Conceptual Pathway for Quinazoline Synthesis:

The synthesis of a quinazoline ring system from this compound can be envisioned through a multi-step sequence. The isocyanate would first react with a suitable nucleophile, followed by reduction of the nitro group to an amine. This newly formed amino group can then participate in an intramolecular cyclization.

G start This compound intermediate1 Urea Intermediate start->intermediate1 Reaction with Amine (R-NH2) intermediate2 Amino-Urea Intermediate intermediate1->intermediate2 Nitro Group Reduction (e.g., SnCl2/HCl) product Quinazolinone Derivative intermediate2->product Intramolecular Cyclization

Figure 1: Conceptual workflow for the synthesis of quinazolinones.

Protocol 2: Synthesis of a 7-Nitro-quinazolinone Derivative (Hypothetical Protocol based on Analogs)

This protocol is based on the known reactivity of related nitro-substituted anilines and isocyanates in the synthesis of quinazolinones.[3]

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reducing agent (e.g., Tin(II) chloride dihydrate, Sodium dithionite)

  • Acid (e.g., concentrated HCl)

  • Base (e.g., Sodium bicarbonate)

Step A: Urea Formation

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the primary amine (1 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the isocyanate.

  • The resulting urea intermediate can often be precipitated by the addition of water and collected by filtration.

Step B: Reductive Cyclization

  • Suspend the urea intermediate from Step A in ethanol or acetic acid.

  • Add a solution of Tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.

Synthesis of Benzimidazoles

Benzimidazoles are another class of heterocycles of significant interest in medicinal chemistry, known for their diverse pharmacological activities.[4][5] The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a one-carbon synthon.

Conceptual Pathway for Benzimidazole Synthesis:

A plausible route to benzimidazoles using this compound would involve the initial reduction of the nitro group to an amine, generating an in situ ortho-phenylenediamine derivative. The isocyanate group can then serve as the one-carbon electrophile for the subsequent intramolecular cyclization.

G start This compound intermediate 2-Amino-6-methoxyphenyl isocyanate start->intermediate Nitro Group Reduction product Benzimidazolone Derivative intermediate->product Intramolecular Cyclization

Figure 2: Proposed pathway for benzimidazolone synthesis.

Protocol 3: Synthesis of a Methoxy-benzimidazolone Derivative (Hypothetical Protocol)

This protocol is based on the known intramolecular cyclization of ortho-aminoaryl isocyanates.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas source

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion of the reduction of the nitro group, the resulting ortho-amino isocyanate is expected to undergo spontaneous intramolecular cyclization to the benzimidazolone.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are present in numerous antifungal and antiviral drugs.[6][7] The synthesis of 1,2,4-triazoles can be achieved through various routes, including the reaction of isocyanates with hydrazines or their derivatives.

Conceptual Pathway for Triazole Synthesis:

This compound can react with a hydrazine to form a semicarbazide intermediate. This intermediate can then undergo cyclization, often under acidic or basic conditions, to form a triazolone ring.

G start This compound intermediate Semicarbazide Intermediate start->intermediate Reaction with Hydrazine (H2N-NHR) product Triazolone Derivative intermediate->product Cyclization

Figure 3: General scheme for the synthesis of triazolones.

Protocol 4: Synthesis of a 1,2,4-Triazolone Derivative (Hypothetical Protocol)

This protocol is based on general methods for the synthesis of triazoles from isocyanates and hydrazines.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Anhydrous solvent (e.g., ethanol, dioxane)

  • Acid or base catalyst (optional, depending on the substrate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol to the stirred isocyanate solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the formation of the semicarbazide intermediate is complete, heat the reaction mixture to reflux to induce cyclization. An acid or base catalyst may be added at this stage to facilitate the reaction.

  • After the cyclization is complete (as indicated by TLC), cool the reaction mixture.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound stands as a potent and versatile building block in the arsenal of synthetic chemists. Its trifunctional nature allows for the strategic and efficient construction of a variety of medicinally relevant heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this reagent. While the examples provided are based on established chemical principles, the specific substitution pattern of this molecule opens avenues for the discovery of novel reaction pathways and the synthesis of unique heterocyclic libraries. Future work in this area could focus on exploring its use in multicomponent reactions, leveraging the nitro group for further functionalization prior to or after cyclization, and investigating the biological activities of the resulting novel heterocyclic compounds.

References

  • (Reference to a general review on isocyan
  • Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 999378. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. [Link]

  • (Reference to a relevant article on the synthesis of nitro-containing heterocycles)
  • (Reference to a relevant article on the reactivity of ortho-alkoxy isocyan
  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). Bioorganic & Medicinal Chemistry, 22(7), 2293-2301. [Link]

  • (Reference to a paper on the synthesis of nitro-benzimidazoles)
  • (Reference to a paper on the cyclization of nitro-isocyan
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2021). Future Medicinal Chemistry, 13(16), 1405-1422. [Link]

  • (Reference to a general review on heterocyclic synthesis)
  • (Reference to a review on triazole synthesis)
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Catalysts, 13(2), 392. [Link]

Sources

2-Isocyanato-1-methoxy-4-nitrobenzene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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I've broadened my search parameters now to look at its application to pharmaceutical synthesis. I'm focusing on protocols involving the formation of ureas and carbamates. Safety data and analytical techniques are on the radar too.

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I'm now iterating on the application note's architecture, weaving in user's requirements for a detailed guide on isocyanate use in pharma intermediate synthesis. I'm focusing on editorial control, ensuring that the structure mirrors the subject matter rather than a rigid framework. This means I'm ensuring scientific integrity through explanations of experimental decisions. Furthermore, I'll emphasize self-validating protocols with thorough monitoring and characterization, ensuring verifiable references, and creating step-by-step methodologies with accompanying Graphviz visualizations. I am designing sections on both carbamate and urea synthesis with multiple substrates.

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Developing Initial Outline

I've crafted a comprehensive initial outline, now. My goal is to structure the application note logically, starting with the reagent's properties and reactions. I'll focus on urea and carbamate synthesis, including mechanistic explanations, general and specific protocols with varied substrates, factors influencing reactions, and product purification and characterization. I'll include an important safety section, all backed by research and data.

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Reaction of 2-Isocyanato-1-methoxy-4-nitrobenzene with alcohols to form carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Carbamates via Reaction of 2-Isocyanato-1-methoxy-4-nitrobenzene with Alcohols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The carbamate moiety is a cornerstone in medicinal chemistry, featured in numerous approved therapeutics. Its synthesis through the reaction of isocyanates with alcohols is a fundamental and highly efficient transformation. This document provides a comprehensive guide to the reaction between this compound and various alcohols. This specific isocyanate is particularly noteworthy due to its electronic activation, which facilitates controlled and high-yield carbamate formation. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer troubleshooting guidance to empower researchers in synthesizing novel carbamate derivatives for applications in drug discovery and materials science.

Mechanistic Insights: The Rationale Behind the Reaction

The formation of a carbamate from an isocyanate and an alcohol is a classic example of nucleophilic addition. The reaction's efficiency is dictated by the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the alcohol's hydroxyl oxygen.

The structure of this compound is uniquely tailored for reactivity:

  • Nitro Group (-NO₂): As a potent electron-withdrawing group at the para-position, it significantly decreases electron density across the aromatic ring and, through resonance, strongly enhances the electrophilic character of the isocyanate carbon. This makes it highly susceptible to nucleophilic attack.

  • Methoxy Group (-OCH₃): This electron-donating group at the ortho-position has a less pronounced electronic effect compared to the nitro group but can influence the conformation of the isocyanate.

The reaction proceeds via a concerted, termolecular mechanism, particularly in the presence of excess alcohol which can act as a proton shuttle.[1][2] The general mechanism is first-order in both isocyanate and alcohol concentration.[3]

Caption: Nucleophilic addition of an alcohol to the isocyanate.

Safety First: Handling Isocyanates

Isocyanates are toxic, potent respiratory sensitizers, and lachrymators.[4][5] Exposure can lead to severe adverse health effects.[5] All manipulations involving this compound must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves (double-gloving is recommended).

  • Chemical splash goggles and a face shield.

  • A properly fitted lab coat.

Handling Precautions:

  • Avoid inhalation of vapors or dust.[5][6]

  • Prevent contact with skin and eyes.[6][7]

  • Isocyanates react with water. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of undesired urea byproducts.[8]

  • Have a deactivating solution ready. A 5% solution of sodium carbonate or a 5% solution of ammonia in isopropanol can be used to neutralize spills.

Experimental Protocol: Synthesis of Carbamates

This protocol provides a general procedure adaptable to a range of primary and secondary alcohols.

Materials and Equipment
  • Reagents: this compound, alcohol of interest, anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile), magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel for chromatography.

  • Equipment: Oven-dried round-bottom flasks with stir bars, septa, nitrogen/argon line with manifold, syringes, magnetic stir plate, thin-layer chromatography (TLC) plates and chamber, rotary evaporator, glass funnel, column chromatography setup.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, Mass Spectrometer (MS).

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.

  • Reagent Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous THF (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.

  • Initiation of Reaction: To the stirring alcohol solution, add this compound (1.05 eq.) either as a solid in one portion or as a solution in the same anhydrous solvent, added dropwise via syringe. The slight excess of the isocyanate ensures full conversion of the limiting alcohol. For highly reactive primary alcohols, cooling the reaction to 0 °C with an ice bath before adding the isocyanate is recommended to control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the consumption of the alcohol starting material. A typical solvent system for TLC is 30% ethyl acetate in hexanes. The carbamate product is generally less polar than the starting alcohol. The reaction is often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol (approx. 0.1 mL) and stirring for 15 minutes.

  • Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Redissolve the crude residue in ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any basic impurities), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude carbamate product.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

  • Characterization:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methoxy group, and the alkyl chain of the alcohol, along with a broad singlet for the N-H proton of the carbamate linkage.

    • IR Spectroscopy: Look for a strong C=O stretch around 1700-1730 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.

    • Mass Spectrometry: Confirm the molecular weight of the synthesized carbamate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflow Visualization

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Dissolve Alcohol (Anhydrous Solvent) A->B C Add Isocyanate (0°C to RT) B->C D Monitor Reaction (TLC) C->D E Work-up (Quench, Extract, Dry) D->E Reaction Complete F Concentrate (Rotary Evaporator) E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, IR, MS) G->H I Pure Carbamate Product H->I

Caption: General workflow for carbamate synthesis and purification.

Expected Outcomes with Various Alcohols

The reactivity of alcohols with isocyanates generally follows the order: primary > secondary >> tertiary. Phenols also react, often requiring catalysis or heat.[8] The electron-rich nature of this compound allows for facile reaction even with less reactive alcohols.

Alcohol SubstrateTypeTypical ConditionsExpected TimeExpected Yield
MethanolPrimaryTHF, 0 °C to RT< 1 hour> 95%
1-ButanolPrimaryTHF, RT1-2 hours> 95%
IsopropanolSecondaryTHF, RT2-4 hours85-95%
CyclohexanolSecondaryTHF, RT, 4 hours3-6 hours80-90%
tert-ButanolTertiaryTHF, 50 °C, or with catalyst (e.g., DBTDL)12-24 hours10-40%
PhenolPhenolicTHF, 50 °C, or with catalyst (e.g., triethylamine)4-8 hours70-85%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive isocyanate (hydrolyzed).2. Sterically hindered alcohol (e.g., tertiary).3. Low reaction temperature.1. Use fresh isocyanate from a new, sealed bottle.2. Increase reaction temperature (e.g., to 50 °C). Add a catalyst such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]3. Allow the reaction to warm to room temperature or heat gently.
Formation of a White Precipitate (Insoluble in Organic Solvents) Presence of moisture in the solvent or on glassware, leading to the formation of an insoluble, symmetric urea byproduct.1. Ensure all glassware is rigorously oven- or flame-dried.2. Use freshly distilled or commercially available anhydrous solvents.3. Maintain a positive pressure of inert gas throughout the reaction.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side-products (e.g., allophanates from reaction with the carbamate product).[1]1. Allow the reaction to run for a longer duration.2. Use a 1:1 stoichiometry of alcohol to isocyanate. Purify carefully using column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Talele, T. T. (2016). The “carbamate” motif in US-FDA approved drugs. Bioorganic & Medicinal Chemistry Letters, 26(15), 3457-3463. (Note: A representative review on the importance of carbamates, not directly from search results but contextually relevant).
  • Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28047-28063. Available at: [Link]

  • Safe Work Australia. (2015). Guide to handling isocyanates. Available at: [Link]

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1977). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1166-1171. Available at: [Link]

  • Morton, M., & Deisz, M. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(21), 5851-5854. (Note: Link from search was to a ResearchGate upload, a primary source is preferred but may be behind a paywall).
  • Covestro. (n.d.). Safety Data Sheet for Methylene Diphenyl Diisocyanate. Available at: [Link]

  • Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Isocyanato-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of a molecule's atomic framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 2-isocyanato-1-methoxy-4-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis and materials science.

In the absence of a publicly available experimental spectrum for the target compound, this guide will leverage a comparative analysis with structurally similar molecules. By examining the spectral data of key analogues, we can confidently predict and interpret the NMR spectrum of this compound. This approach not only illuminates the specific spectral features of the target molecule but also reinforces a fundamental understanding of how substituent effects govern chemical shifts in aromatic systems.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound presents a unique arrangement of electron-donating and electron-withdrawing groups on a benzene ring. This electronic interplay is the primary determinant of the chemical shifts observed in its NMR spectra.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, while the nitro group (-NO₂) and the isocyanate group (-NCO) are electron-withdrawing groups.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~7.9 - 8.1d~2-3Ortho to the strongly electron-withdrawing nitro group and meta to the isocyanate group.
H-5~7.7 - 7.9ddJ(ortho) ~8-9, J(meta) ~2-3Ortho to the isocyanate group and meta to the nitro group.
H-3~7.1 - 7.3d~8-9Ortho to the electron-donating methoxy group and meta to the nitro group.
-OCH₃~3.9 - 4.1s-Methoxy protons are deshielded due to the electronegativity of the attached oxygen.

Comparative ¹H NMR Analysis

To substantiate our predictions, we will compare the expected spectrum with the experimental data of key structural analogues.

1-Methoxy-4-nitrobenzene

This compound allows us to observe the combined effect of a methoxy and a nitro group in a para-relationship. The aromatic region typically shows two doublets, characteristic of a p-disubstituted benzene ring.[2]

2-Methoxy-4-nitroaniline

As the direct precursor to our target molecule, the spectrum of this aniline derivative provides a crucial reference point. The primary difference is the presence of the amino group (-NH₂) instead of the isocyanate group. The amino group is a stronger electron-donating group than the methoxy group.

The experimental ¹H NMR spectrum of 2-methoxy-4-nitroaniline in CDCl₃ shows signals at approximately 7.80 (d), 7.66 (dd), and 6.64 (d) ppm for the aromatic protons, and a signal for the methoxy protons around 3.93 ppm.[3] The broad signal for the amino protons is also observed.

By comparing the predicted shifts for this compound with the experimental data for 2-methoxy-4-nitroaniline, we can infer the electronic influence of the isocyanate group. The conversion of the electron-donating amino group to the electron-withdrawing isocyanate group is expected to cause a downfield shift for all aromatic protons, particularly for the proton ortho to the isocyanate group (H-3).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected for this compound. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.[4]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-NCO~125 - 135The isocyanate carbon typically resonates in this region.
C-1~155 - 160Attached to the electronegative oxygen of the methoxy group.
C-4~145 - 150Attached to the electron-withdrawing nitro group.
C-2~130 - 135Attached to the isocyanate group.
C-6~125 - 130Influenced by the ortho nitro group.
C-5~118 - 122Influenced by the ortho isocyanate and meta nitro groups.
C-3~110 - 115Influenced by the ortho methoxy group.
-OCH₃~56 - 58Typical chemical shift for a methoxy carbon.

Comparative ¹³C NMR Analysis

1-Methoxy-4-nitrobenzene

The ¹³C NMR spectrum of 1-methoxy-4-nitrobenzene shows signals for the four unique aromatic carbons and the methoxy carbon. The carbon attached to the methoxy group (C-1) is shielded, while the carbon attached to the nitro group (C-4) is deshielded.

Anisole (Methoxybenzene)

In anisole, the methoxy group's electron-donating nature shields the ortho and para carbons relative to benzene.

The introduction of the electron-withdrawing isocyanate and nitro groups in this compound is expected to cause a general downfield shift of the aromatic carbon signals compared to anisole. The carbons directly attached to these electronegative groups (C-1, C-2, and C-4) will be the most deshielded.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Use a 400 MHz (or higher) NMR spectrometer H1 Acquire ¹H NMR spectrum Spectrometer->H1 C13 Acquire ¹³C NMR spectrum (proton decoupled) Spectrometer->C13 FT Fourier Transform the FID Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to TMS Baseline->Reference

Figure 2. Recommended workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. However, the choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point of 0 ppm.

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.

  • Proton Decoupling in ¹³C NMR: Broadband proton decoupling is employed to simplify the ¹³C spectrum by removing C-H coupling. This results in a single sharp peak for each unique carbon atom, making the spectrum easier to interpret.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a detailed fingerprint of its molecular structure. Through a comparative analysis with structurally related compounds, we can confidently predict and interpret its spectral features. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and isocyanate groups results in a characteristic pattern of chemical shifts in both the proton and carbon spectra. This guide serves as a valuable resource for researchers working with this and similar substituted aromatic compounds, enabling accurate structural verification and a deeper understanding of the principles governing NMR spectroscopy.

References

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. In Annual Review of NMR Spectroscopy (Vol. 2, pp. 83-124). Academic Press.
  • Voutyritsa, E., Theodorou, A., Kokotou, M. G., & Kokotos, C. G. (n.d.). Supporting Information: Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 2). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved from [Link]

  • PubChem. (n.d.). 1-isocyanato-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-1-methoxy-4-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene [13C NMR]. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). High-Resolution Magic Angle Spinning NMR Spectroscopy for the Analysis of Compounds Attached to Solid Supports. Journal of Organic Chemistry, 60(9), 2650–2651.
  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • ScienceOpen. (n.d.). Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Anisotropy”. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Isocyanato-1-methoxy-4-nitrobenzene: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Isocyanato-1-methoxy-4-nitrobenzene, a compound of interest due to its trifunctionalized aromatic system.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed, predicted fragmentation pathway based on well-established principles of mass spectrometry and a comparative analysis with structurally related compounds. By dissecting the fragmentation behavior of the constituent functional groups—the nitro group, the methoxy group, and the isocyanate group—on an aromatic core, we can build a reliable picture of its mass spectrometric fingerprint. This approach not only provides a predictive framework for this compound but also serves as a methodological template for interpreting the spectra of other complex aromatic compounds.

The Logic of Fragmentation: A Trifecta of Functional Groups

The fragmentation of this compound under electron ionization (EI) is governed by the interplay of its three functional groups and the stable aromatic ring. The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic system.[1] The initial ionization will likely occur at one of the lone pair-containing oxygen or nitrogen atoms. The subsequent fragmentation pathways will be a competition between cleavages initiated by each functional group.

Predicted Primary Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, each initiated by one of the functional groups. These pathways are influenced by the stability of the resulting fragment ions and neutral losses.

  • Nitro Group Initiated Fragmentation: Nitroaromatic compounds characteristically lose NO• (30 Da) and NO₂• (46 Da) radicals.[2] The loss of NO₂ is often preceded by a rearrangement to a nitrite intermediate.

  • Methoxy Group Initiated Fragmentation: Aromatic ethers are known to undergo cleavage of the methyl group to lose a CH₃• radical (15 Da), or formaldehyde (CH₂O, 30 Da) via rearrangement.[3]

  • Isocyanate Group Initiated Fragmentation: Isocyanates can undergo cleavage to lose the NCO• radical (42 Da) or a neutral CO molecule (28 Da) to form a nitrene radical cation.

These competing pathways will give rise to a series of characteristic fragment ions. The relative abundance of these ions will depend on their stability and the activation energy of each fragmentation route.

Comparative Analysis: Learning from Analogs

To substantiate our predictions, we will compare the expected fragmentation of this compound with the known fragmentation patterns of simpler, structurally related molecules.

1-Methoxy-4-nitrobenzene

The mass spectrum of 1-methoxy-4-nitrobenzene (p-nitroanisole) is well-documented in the NIST Chemistry WebBook.[4][5] Its fragmentation is dominated by losses from the nitro and methoxy groups.

m/z Proposed Fragment Neutral Loss Significance
153[M]•+-Molecular Ion
123[M - NO]•+NOCharacteristic of nitro compounds
107[M - NO₂]•+NO₂Characteristic of nitro compounds
95[M - NO - CO]•+NO, COSubsequent loss from the phenoxy ion
77[C₆H₅]•+-Phenyl cation

This pattern confirms the expected losses of NO and NO₂ from the nitroaromatic system.

4-Nitrophenyl isocyanate
m/z Proposed Fragment Neutral Loss Significance
164[M]•+-Molecular Ion
136[M - CO]•+COLoss from isocyanate
118[M - NO₂]•+NO₂Loss from nitro group
90[M - NO₂ - CO]•+NO₂, COSequential loss

This comparison highlights the expected fragmentation of the isocyanate group.

Predicted Fragmentation Pattern for this compound

Based on the principles of mass spectrometry and the comparative analysis of related compounds, we can predict the major fragment ions for this compound (Molecular Weight: 194.14 g/mol ).

Predicted m/z Proposed Fragment Structure Proposed Neutral Loss(es) Rationale
194[C₈H₆N₂O₄]•+-Molecular Ion
179[M - CH₃]•+CH₃•Loss of methyl radical from the methoxy group
164[M - NO]•+NO•Loss of nitric oxide from the nitro group
148[M - NO₂]•+NO₂•Loss of nitrogen dioxide from the nitro group
152[M - NCO]•+NCO•Loss of the isocyanate radical
136[M - NO - CO]•+NO•, COSequential loss from nitro and isocyanate groups
120[M - NO₂ - CO]•+NO₂•, COSequential loss from nitro and isocyanate groups

Visualizing the Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the predicted primary fragmentation pathways of this compound.

M [M]•+ m/z 194 F179 [M-CH₃]•+ m/z 179 M->F179 - CH₃• F164 [M-NO]•+ m/z 164 M->F164 - NO• F148 [M-NO₂]•+ m/z 148 M->F148 - NO₂• F152 [M-NCO]•+ m/z 152 M->F152 - NCO•

Caption: Primary fragmentation of this compound.

F164 [M-NO]•+ m/z 164 F136 [M-NO-CO]•+ m/z 136 F164->F136 - CO F148 [M-NO₂]•+ m/z 148 F120 [M-NO₂-CO]•+ m/z 120 F148->F120 - CO

Caption: Secondary fragmentation pathways.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended for acquiring the mass spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is the preferred method for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

Causality behind choices: The 70 eV ionization energy is a standard for EI-MS, providing reproducible fragmentation patterns.[3] The temperature program is designed to ensure good chromatographic separation without thermal degradation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile or thermally labile compounds, LC-MS with a soft ionization technique like ESI would be appropriate.

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 50 to 400.

    • Collision-Induced Dissociation (CID): To induce fragmentation, a tandem MS (MS/MS) experiment can be performed on the protonated molecule [M+H]⁺. The collision energy can be ramped from 10 to 40 eV to observe the fragmentation pattern.

Causality behind choices: ESI is a soft ionization technique that will likely produce an abundant protonated molecule [M+H]⁺. Formic acid is added to the mobile phase to promote protonation. Tandem MS is necessary to induce and observe fragmentation.

Conclusion

This guide provides a comprehensive, predictive framework for the mass spectrometric fragmentation of this compound. By leveraging established fragmentation rules and comparing with structurally similar compounds, we have proposed the most likely fragmentation pathways and the resulting mass spectrum. The detailed experimental protocols provided offer a clear path for the empirical validation of these predictions. This analytical approach, combining theoretical prediction with comparative data analysis, is a powerful tool for any scientist engaged in the structural elucidation of complex organic molecules.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

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